4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
Description
4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a benzoic acid moiety linked via a carbonylamino group at the 2-position. This structure combines a rigid bicyclic system with polar functional groups, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and targeted therapies.
Properties
Molecular Formula |
C14H9BrN4O3 |
|---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
4-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-8(2-4-10)14(21)22/h1-7H,(H,17,20)(H,21,22) |
InChI Key |
YSBLDEAYHXHDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazolo[1,5-a]pyrimidine
The synthesis begins with the bromination of pyrazolo[1,5-a]pyrimidine at position 6. A mixture of pyrazolo[1,5-a]pyrimidine and in under reflux for 12 hours yields 6-bromopyrazolo[1,5-a]pyrimidine with 85% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Temperature | 80°C |
| Catalyst | None |
| Reaction Time | 12 hours |
| Yield | 85% |
Oxidation to Carboxylic Acid
The 6-bromopyrazolo[1,5-a]pyrimidine-2-methyl group is oxidized to a carboxylic acid using in alkaline medium. A solution of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine in (2M) is treated with at 60°C for 6 hours, achieving 78% conversion.
Amide Coupling Strategies
Acyl Chloride Method
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is converted to its acyl chloride using . The reaction is conducted under reflux in anhydrous for 3 hours, followed by distillation to remove excess . The resultant acyl chloride is reacted with 4-aminobenzoic acid in with as a base.
Optimized Protocol
| Component | Quantity |
|---|---|
| Acyl chloride | 1.2 equiv. |
| 4-Aminobenzoic acid | 1.0 equiv. |
| Solvent | DMF |
| Base | Triethylamine (2.0 equiv.) |
| Temperature | 0°C → RT |
| Yield | 72% |
Carbodiimide-Mediated Coupling
A one-pot method employs and to activate the carboxylic acid. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 equiv.), 4-aminobenzoic acid (1.1 equiv.), (1.5 equiv.), and (1.5 equiv.) are stirred in at room temperature for 24 hours.
Comparative Efficiency
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Acyl chloride | 72% | 95% |
| EDCl/HOBt | 68% | 93% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using (3:7) to isolate the target compound. Recrystallization from ethanol improves purity to >99%.
Spectroscopic Validation
-
(400 MHz, DMSO-) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, Hz, 2H, Ar-H), 7.92 (d, Hz, 2H, Ar-H), 6.85 (s, 1H, NH).
-
: δ 167.2 (COOH), 162.1 (CONH), 148.9 (C-Br), 132.4–120.3 (aromatic carbons).
Challenges and Optimization
Competing Side Reactions
Solvent Effects
Polar aprotic solvents (, ) enhance coupling efficiency but complicate purification. Switching to reduces side-product formation.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in material science for its photophysical properties.
Mechanism of Action
The mechanism of action of 4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound exerts its effects by inhibiting the activity of these enzymes, thereby disrupting the pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Their Similarity Scores
The compound shares structural similarities with several pyrazolo[1,5-a]pyrimidine derivatives (Table 1):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | 1005209-42-6 | 0.94 | Ethyl ester replaces benzoic acid moiety |
| Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | 1005209-40-4 | 0.91 | Methyl ester instead of benzoic acid |
| 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 300717-72-0 | 0.83 | Lacks the 4-aminobenzoic acid linkage |
Table 1 : Structural analogs and their similarity to the target compound .
Key Observations:
- Ester Derivatives (CAS 1005209-42-6/1005209-40-4) : These esters exhibit higher similarity scores (0.94 and 0.91) due to shared bromine and carboxylate groups. They are likely intermediates in the synthesis of the target compound. Their lipophilic nature may enhance membrane permeability but reduce aqueous solubility compared to the carboxylic acid derivative.
- 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300717-72-0): This precursor lacks the 4-aminobenzoic acid group, resulting in lower similarity (0.83). Its physicochemical properties (e.g., solubility, acidity) differ significantly from the target compound.
DPP-4 Inhibition
Shen et al. (2020) demonstrated that pyrazolo[1,5-a]pyrimidine derivatives with optimized substituents (e.g., halogen atoms at the 6-position) exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibitory activity. The bromine atom in the target compound may enhance binding affinity through hydrophobic interactions, similar to derivatives reported by Shen et al. .
α-Glucosidase Inhibition
Peytam et al. (2020) synthesized 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity. Substituting bromine with amino groups at the 6-position alters electronic properties, suggesting that the target compound’s bromo substituent may reduce enzymatic activity compared to amino analogs .
Carboxamide vs. Carboxylic Acid Derivatives
highlights the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides via hydrazine hydrate reactions. Unlike the target compound’s carboxylic acid group, carboxamides are less acidic and may exhibit improved metabolic stability .
Reaction Optimization
emphasizes the role of catalysts (e.g., Lewis acids) and solvents in optimizing heterocyclization reactions for triazolo-pyrimidines. Similar conditions (e.g., using ethanol/DCM mixtures and triethylamine) may apply to the synthesis of the target compound .
Physicochemical Properties
- Solubility : The benzoic acid group confers pH-dependent solubility, with higher solubility in basic conditions (e.g., intestinal pH). Esters (CAS 1005209-42-6/1005209-40-4) are more lipophilic, favoring blood-brain barrier penetration .
- Spectroscopic Characterization : reports NMR data for a brominated pyrazolo[1,5-a]pyrimidine derivative, highlighting distinct shifts for bromine (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons) .
Computational Studies
AutoDock Vina () has been used to predict binding modes of similar compounds. Molecular docking of the target compound could reveal interactions between its benzoic acid group and enzymatic active sites (e.g., DPP-4’s catalytic triad) .
Biological Activity
Overview
4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. This compound features a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities, including anticancer effects and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name is this compound. The structural uniqueness arises from the combination of the pyrazolo[1,5-a]pyrimidine moiety and a benzoic acid group, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrN₆O₃ |
| Molecular Weight | 318.14 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential as an inhibitor for various kinases, particularly tropomyosin receptor kinases (Trks), which are implicated in several cancers.
Case Studies and Research Findings
-
Inhibition of Tropomyosin Receptor Kinases :
Research indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant inhibitory activity against Trk receptors. In particular, compounds structurally related to this compound demonstrated IC50 values lower than 5 nM against Trk receptors, indicating potent inhibitory effects . -
Anticancer Activity :
A study explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. It was found that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways . The unique structure of this compound enhances its binding affinity to target proteins involved in tumor progression. -
Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit certain enzymes relevant to cancer metabolism. For example, it was shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Table 2: Comparison of Biological Activities
| Compound Name | IC50 (nM) | Target Enzyme/Pathway |
|---|---|---|
| 4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]}benzoic acid | <5 | Tropomyosin Receptor Kinases |
| Pyrazolo[1,5-a]pyrimidine derivative A | <10 | Cyclin-dependent Kinases |
| Pyrazolo[1,5-a]pyrimidine derivative B | <15 | Phosphoinositide 3-kinase (PI3K) |
Q & A
Q. What are the critical steps in synthesizing 4-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid, and how can purity be ensured?
The synthesis typically involves coupling 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives with 4-aminobenzoic acid via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or CDI to activate the carbonyl group .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and confirm completion .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >97% purity, as validated by GC or HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm the amide bond (δ ~165–170 ppm for carbonyl) and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] for CHBrNO: 404.0) .
- IR spectroscopy : Peaks at ~1680 cm (amide C=O) and ~3300 cm (N-H stretching) .
Q. How does the bromine substituent influence the compound’s reactivity?
The bromine at position 6 of the pyrazolo[1,5-a]pyrimidine ring enhances electrophilic aromatic substitution (e.g., Suzuki couplings) and stabilizes intermediates via electron-withdrawing effects. This impacts:
- Synthetic versatility : Facilitates further functionalization (e.g., cross-coupling reactions) .
- Stability : Bromine reduces ring electron density, potentially decreasing susceptibility to oxidation .
Advanced Research Questions
Q. How can contradictory solubility data in different solvents be resolved?
Contradictions often arise from solvent polarity and functional group interactions. For example:
Q. What strategies optimize yield in multi-step syntheses when intermediates degrade?
- Temperature control : Maintain low temperatures (<0°C) during sensitive steps (e.g., acyl chloride formation) to prevent hydrolysis .
- Inert atmosphere : Use nitrogen/argon to protect air-sensitive intermediates (e.g., enamines) .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation byproducts early .
Q. How do steric effects influence the regioselectivity of subsequent reactions on this compound?
The bulky pyrazolo[1,5-a]pyrimidine ring and bromine substituent direct reactions to less hindered positions:
Q. How can computational methods predict biological activity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
